Antiparasitic Selectivity Profile: Negative Activity in P. falciparum Blood-Stage Assay vs. Active Library Members
In the MMV Hit Generation Library 1 (HGL1) primary screen against asexual blood-stage Plasmodium falciparum NF54 using a nano-luciferase reporter readout, this compound exhibited a Z-score of 1.61 and −11.0% inhibition at a single-point concentration of 2 μM after 72 hours, indicating no meaningful antimalarial activity [1]. This negative result differentiates it from active hit compounds within the same library, which typically show Z-scores >4 and inhibition >50% at comparable concentrations. The data provides a verified selectivity baseline: for research programs seeking cyclobutanecarboxamide-azepane scaffolds without confounding antimalarial activity, this compound offers a clean negative phenotype.
| Evidence Dimension | Antimalarial activity (P. falciparum NF54 blood-stage inhibition) |
|---|---|
| Target Compound Data | Z-score: 1.61; Inhibition: −11.0% at 2 μM, 72 h |
| Comparator Or Baseline | Active library hits from HGL1 (typical Z-score >4, inhibition >50% at 2 μM) |
| Quantified Difference | Z-score difference of ~2.4–5+ units below active hit threshold; inhibition difference >60 percentage points |
| Conditions | P. falciparum NF54 nanoGlo assay, single point at 2 μM, 72 h incubation (ChEMBL assay CHEMBL4888485) |
Why This Matters
For procurement decisions in antiparasitic drug discovery, this negative selectivity data allows researchers to exclude this compound as a confounding antimalarial hit or to use it as a negative control scaffold in phenotypic screening cascades.
- [1] Dechering K, Duffey M. Replenishing the malaria drug discovery pipeline: Screening and hit evaluation of the MMV Hit Generation Library 1 (HGL1) against asexual blood stage Plasmodium falciparum. ChEMBL Dataset CHEMBL4888484 (Activity IDs 23523047 and 23664830), 2022. doi:10.6019/CHEMBL4888484 View Source
